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molecular formula C11H11N3O4 B8373964 [1-(2-Methoxy-4-nitro-phenyl)-1H-imidazol-4-yl]methanol

[1-(2-Methoxy-4-nitro-phenyl)-1H-imidazol-4-yl]methanol

Cat. No. B8373964
M. Wt: 249.22 g/mol
InChI Key: YUZPEMVDXLEPAQ-UHFFFAOYSA-N
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Patent
US08389717B2

Procedure details

A mixture of 1-fluoro-2-methoxy-4-nitro-benzene (1.0 g, 5.8 mmol), (1H-imidazol-4-yl)-methanol (602 mg, 6.1 mmol) and cesium carbonate (2.86 g, 8.8 mmol) in 40 ml of acetonitrile was refluxed overnight. The reaction mixture was concentrated in vacuo, diluted with water and extracted with ethyl acetate. Chromatography on Si—NH2 (Isolute) using ethyl acetate as an eluent gave the title compound as a yellowish solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
602 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[O:11][CH3:12].[NH:13]1[CH:17]=[C:16]([CH2:18][OH:19])[N:15]=[CH:14]1.C(=O)([O-])[O-].[Cs+].[Cs+]>C(#N)C>[CH3:12][O:11][C:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[N:13]1[CH:17]=[C:16]([CH2:18][OH:19])[N:15]=[CH:14]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
602 mg
Type
reactant
Smiles
N1C=NC(=C1)CO
Name
cesium carbonate
Quantity
2.86 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])N1C=NC(=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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